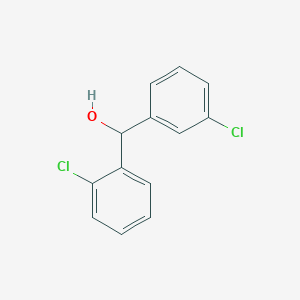

(2-Chlorophenyl)(3-chlorophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chlorophenyl)(3-chlorophenyl)methanol is an organic compound with the molecular formula C13H10Cl2O It is a chlorinated derivative of diphenylmethanol, where the phenyl groups are substituted with chlorine atoms at the 2 and 3 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanol typically involves the Grignard reaction. The process begins with the preparation of 3-chlorophenylmagnesium bromide by reacting 3-chlorobromobenzene with magnesium in the presence of anhydrous ether. This Grignard reagent is then reacted with 2-chlorobenzophenone to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: (2-Chlorophenyl)(3-chlorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

Oxidation: (2-Chlorophenyl)(3-chlorophenyl)ketone.

Reduction: (2-Chlorophenyl)(3-chlorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the most significant applications of (2-Chlorophenyl)(3-chlorophenyl)methanol is as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the development of antiplatelet drugs such as clopidogrel, which is used to prevent blood clots in patients at risk for heart attacks and strokes. The synthesis of 2-substituted phenylglycine derivatives, which can be resolved into active pharmaceutical ingredients, often involves this compound as a precursor .

Case Study: Clopidogrel Synthesis

- Process : The resolution of racemic methyl 2-(chlorophenyl)glycine esters involves asymmetric transformation techniques to yield the desired enantiomer.

- Yield : High yields (over 86%) have been reported when using specific resolving agents like tartaric acid in controlled conditions .

Material Science Applications

In materials science, this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs). Its properties as a dopant or host material enhance the performance and efficiency of OLED devices.

| Application | Description | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for clopidogrel synthesis | High yield and efficacy |

| OLED Materials | Used as a dopant or host material | Improved device performance |

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation and reduction processes, to form valuable derivatives used in different chemical applications.

Example Reactions

- Oxidation : Can be transformed into corresponding ketones or aldehydes.

- Reduction : Useful for synthesizing alcohols or amines from carbonyl precursors.

Toxicological Considerations

While exploring its applications, it is essential to consider the safety profile of this compound. As with many chlorinated compounds, there may be concerns regarding toxicity and environmental impact. Regulatory assessments are crucial to ensure safe handling and usage in industrial settings .

Mecanismo De Acción

The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms can participate in halogen bonding, further affecting molecular interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

- (2-Chlorophenyl)diphenylmethanol

- (3-Chlorophenyl)diphenylmethanol

- (4-Chlorophenyl)diphenylmethanol

Comparison: (2-Chlorophenyl)(3-chlorophenyl)methanol is unique due to the specific positioning of the chlorine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Actividad Biológica

(2-Chlorophenyl)(3-chlorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features two chlorinated phenyl groups attached to a central methanol moiety. This arrangement influences its chemical reactivity and biological interactions.

- Molecular Formula : C13H10Cl2O

- Molecular Weight : 265.12 g/mol

- Melting Point : Data not explicitly available; however, similar compounds typically range between 100-150 °C.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Halogen Bonding : The chlorine atoms can participate in halogen bonding, which may enhance interactions with specific receptors or enzymes, potentially modulating various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity:

- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function.

- Antifungal Activity : Preliminary data suggest effectiveness against fungal pathogens, potentially through interference with fungal cell membrane integrity.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound:

- In Vitro Studies : In cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated significant antiproliferative effects. IC50 values were reported in the range of 20–50 µM, indicating moderate potency against these cancer types .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Tubulin destabilization |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

- In Vivo Studies : Animal models have shown that treatment with this compound reduces markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Activity :

- A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its use as a potential antimicrobial agent.

-

Case Study on Anticancer Activity :

- In a controlled experiment involving MCF-7 cells, this compound was administered at varying concentrations. The results showed a dose-dependent inhibition of cell proliferation alongside increased apoptosis markers, suggesting a promising role in cancer therapy.

Propiedades

IUPAC Name |

(2-chlorophenyl)-(3-chlorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOCLXGPKHQPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.